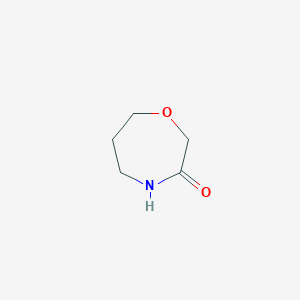

1,4-Oxazepan-3-one

Descripción

Significance of Seven-Membered Nitrogen and Oxygen Heterocycles in Organic Chemistry

Seven-membered heterocyclic rings, particularly those incorporating both nitrogen and oxygen, are considered privileged scaffolds in medicinal chemistry. frontiersin.orgresearchgate.net Their unique three-dimensional conformations and the presence of heteroatoms allow for diverse interactions with biological targets. frontiersin.orgvulcanchem.com These structural motifs are found in a variety of natural products and synthetic molecules exhibiting a wide range of biological activities. researchgate.netresearchgate.net The development of synthetic methodologies for constructing these seven-membered rings is an active area of research, as their synthesis can be challenging due to unique thermodynamic and kinetic factors. sioc-journal.cn Radical-mediated tandem cyclization reactions have emerged as a promising strategy to overcome some of these synthetic hurdles. sioc-journal.cn

The significance of these heterocycles extends to their applications in material science, where their incorporation can enhance properties like thermal stability and solubility. vulcanchem.com The inherent structural features of these rings, such as the ability of the ether oxygen to act as a hydrogen bond acceptor, contribute to their diverse chemical reactivity and potential applications. frontiersin.org

Overview of the Oxazepane Ring System in Scholarly Investigations

The oxazepane ring system, a seven-membered heterocycle containing one oxygen and one nitrogen atom, is a key structural feature in numerous compounds investigated for their pharmacological potential. frontiersin.orgvulcanchem.com Aryl-fused 1,4-oxazepines and their derivatives have been explored for various biological activities, including as psychoneurotic, antihistaminic, and analgesic agents. researchgate.net Some have also been investigated for their potential in addressing memory dysfunction. researchgate.net

The synthesis of the oxazepane ring is a focal point of many studies. Common synthetic routes include the direct cyclization of open-chain precursors or the reduction of intermediate products. researchgate.net For instance, the 1,4-oxazepan-3-one core can be synthesized through the cyclization of a γ-amino alcohol with a carbonyl compound. vulcanchem.com The versatility of the oxazepane scaffold allows for the introduction of various substituents, leading to a diverse library of compounds for biological screening. vulcanchem.com

Research Trajectories for this compound and its Structural Analogues

Current research on this compound and its analogues is multifaceted, with significant efforts in medicinal chemistry and drug discovery. For example, a chiral derivative of this compound has been shown to exhibit inhibitory effects on the degenerative characteristics of Schwann cells, suggesting its potential as a lead compound for developing treatments for peripheral neurodegenerative diseases. kci.go.kre-aba.org

Structural analogues of this compound have been investigated for a range of therapeutic targets. Some derivatives have shown potential as monoamine reuptake inhibitors, suggesting applications in treating depression. vulcanchem.comgoogle.com Others have demonstrated moderate cytotoxicity against cancer cell lines. vulcanchem.com The development of new synthetic methods continues to be a priority, enabling the creation of novel analogues with potentially improved efficacy and pharmacokinetic properties. lookchem.comacs.org

Compound Data

Below are tables detailing the properties and identifiers of this compound and a related compound.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C5H9NO2 |

| Molecular Weight | 115.13 g/mol nih.govchemscene.com |

| CAS Number | 61108-69-8 nih.govchemscene.com |

| IUPAC Name | This compound nih.gov |

| Synonyms | 3-oxacaprolactam chemscene.com |

| SMILES | C1CNC(=O)COC1 chemscene.com |

Table 2: Properties of 4-Benzyl-1,4-oxazepan-3-one

| Property | Value |

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.25 g/mol bldpharm.com |

| CAS Number | 109069-15-0 bldpharm.com |

| SMILES Code | O=C1COCCCN1CC2=CC=CC=C2 bldpharm.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,4-oxazepan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c7-5-4-8-3-1-2-6-5/h1-4H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHIMQYJCDVCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60486043 | |

| Record name | 1,4-Oxazepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61108-69-8 | |

| Record name | Tetrahydro-1,4-oxazepin-3(2H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61108-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxazepan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60486043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxazepan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

Proton NMR (¹H-NMR) provides detailed information about the hydrogen atoms in a molecule. For 1,4-Oxazepan-3-one, the ¹H-NMR spectrum reveals distinct signals corresponding to the different proton environments within its seven-membered ring structure. Due to the restricted rotation around the amide bond, some NMR signals may appear as doublets. doi.org

Interactive Data Table: ¹H-NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| -CH₂-N- | 3.62-4.19 | m | 2H | |

| -N-CH₂- | 3.62-4.19 | m | 2H | |

| -O-CH₂- | 3.62-4.19 | m | 2H | |

| -CO-CH₂- | 2.0-2.5 | m | 2H | |

| -NH- | 7.0-8.0 | br s | 1H |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

Carbon-13 NMR (¹³C-NMR) is used to determine the number and type of carbon atoms in a molecule. In the case of this compound, the spectrum shows distinct peaks for each of the five carbon atoms in the ring. The presence of restricted rotation of the amide bond can lead to the appearance of doublet signals in the spectrum. doi.org

Interactive Data Table: ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (Amide) | 169.32 - 173.50 |

| -O-CH₂- | 68.95 - 69.52 |

| -N-CH₂- | 43.66 - 50.23 |

| -CH₂- (next to N) | 37.91 - 45.51 |

| -CH₂- (next to C=O) | 36.89 - 38.67 |

Two-Dimensional NMR Spectral Data Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are powerful tools for establishing connectivity between atoms in a molecule. wikipedia.orgcreative-biostructure.com For complex structures, these methods resolve overlapping signals that might be ambiguous in 1D spectra. wikipedia.orgcreative-biostructure.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent peaks are associated with the amide and ether functionalities. A strong absorption band is typically observed in the region of 1650-1700 cm⁻¹ due to the stretching vibration of the amide carbonyl group (C=O). The N-H stretching vibration of the amide group usually appears as a broad band in the range of 3200-3400 cm⁻¹. Furthermore, the C-O-C stretching vibration of the ether linkage within the ring gives rise to a characteristic absorption in the 1070-1150 cm⁻¹ region.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3400 |

| C=O (Amide) | Stretch | 1650 - 1700 |

| C-O-C (Ether) | Stretch | 1070 - 1150 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique used for the analysis of large molecules. bruker.comvetbact.org In this method, the analyte is co-crystallized with a matrix material. bruker.comtcichemicals.com A laser is used to irradiate the sample, causing the matrix to absorb energy and transfer charge to the analyte molecules, which are then detected. bruker.comvetbact.org

For this compound, which has a molecular weight of approximately 115.13 g/mol , MALDI-TOF MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of around 116.14. nih.gov Depending on the matrix and experimental conditions, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ might also be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. azooptics.comwikipedia.org The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. wikipedia.org The specific wavelengths of light absorbed are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light. msu.edu

For the compound this compound, the primary chromophore is the amide functional group (a lactam) contained within the seven-membered ring. The electronic transitions associated with this group are the primary focus of its UV-Vis spectrum. The key transitions expected for the amide chromophore are the n → π* (an electron from a non-bonding orbital moves to an anti-bonding π orbital) and the π → π* (an electron from a bonding π orbital moves to an anti-bonding π orbital) transitions. wikipedia.org

Detailed Research Findings

Specific experimental UV-Vis absorption data for this compound is not extensively documented in publicly available literature. However, the expected absorption characteristics can be inferred from the behavior of similar non-conjugated amide and carbonyl compounds.

The UV-Vis spectrum of a saturated lactam like this compound is expected to show two main absorption bands corresponding to its electronic transitions.

n → π Transition: This transition involves the excitation of an electron from one of the non-bonding p-orbitals of the oxygen atom to the anti-bonding π orbital of the carbonyl group. For unconjugated carbonyl compounds, this is a symmetry-forbidden transition, which results in a characteristically weak absorption band (low molar absorptivity, ε). masterorganicchemistry.com This band is typically observed at longer wavelengths, generally in the range of 270-300 nm for simple ketones. masterorganicchemistry.com For simple amides, this transition is often observed around 210-220 nm.

π → π Transition: This transition involves the promotion of an electron from the bonding π orbital of the C=O double bond to the corresponding anti-bonding π orbital. This is a high-energy, allowed transition, resulting in a strong absorption band (high molar absorptivity, ε). uomustansiriyah.edu.iq For simple amides, this transition typically occurs at shorter wavelengths, usually below 200 nm.

The solvent used can influence the position of these absorption maxima. Polar solvents tend to cause a hypsochromic shift (blue shift, to shorter wavelengths) for n → π* transitions and a bathochromic shift (red shift, to longer wavelengths) for π → π* transitions.

The table below summarizes the expected UV-Vis absorption data for this compound based on the typical values for non-conjugated amide chromophores.

| Electronic Transition | Expected λmax (nm) | Characteristics |

| π → π | < 200 | Strong absorption |

| n → π | ~ 210 - 220 | Weak absorption |

Reactivity and Mechanistic Investigations

Reaction Mechanisms in Ring-Opening Polymerization

The ring-opening polymerization (ROP) of 1,4-oxazepane-3-one and its derivatives, particularly N-acylated versions, has been a subject of significant research. These studies aim to produce well-defined poly(ester-amide)s, which are noted as potential biodegradable alternatives to other polymer classes. The mechanisms underlying this polymerization are critical to controlling the final polymer's properties.

The organocatalytic ROP of N-substituted 1,4-oxazepan-7-ones has been shown to exhibit a controlled and living character. Current time information in Bangalore, IN.researchgate.netnih.gov This is a crucial feature, as it allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (dispersity, Đ). For instance, the polymerization of N-Boc-1,4-oxazepan-7-one (OxPBoc) using a phosphazene/thiourea (B124793) (t-Bu-P4/TU1) catalyst system with benzyl (B1604629) alcohol as an initiator yields well-defined poly(amine-co-ester)s with high molecular masses (up to 38.8 kg mol⁻¹) and narrow dispersity. wiley-vch.de

Similarly, a binary organocatalytic system comprising 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and a thiourea (TU) derivative has proven effective. Current time information in Bangalore, IN.nih.gov This system, initiated with benzyl alcohol, successfully polymerizes various N-acylated-1,4-oxazepan-7-ones, demonstrating the hallmarks of a controlled/living polymerization. Current time information in Bangalore, IN.nih.gov The ability to form well-defined diblock copolymers, using either hydrophilic poly(ethylene glycol) (PEG) or hydrophobic polycaprolactone (B3415563) (PCL) as macroinitiators, further substantiates the living nature of the polymerization process. wiley-vch.de This level of control is essential for designing advanced polymer architectures. mdpi.com

| Monomer | Catalyst System | Initiator | Resulting Polymer Characteristics | Reference |

|---|---|---|---|---|

| N-Boc-1,4-oxazepan-7-one (OxPBoc) | t-Bu-P4/TU1 | Benzyl Alcohol (BnOH) | High molecular mass (up to 38.8 kg mol⁻¹), narrow dispersity. | wiley-vch.de |

| N-acylated-1,4-oxazepan-7-ones (OxP) | TBD/TU | Benzyl Alcohol (BnOH) | Controlled/living character, well-defined poly(ester amide)s. | Current time information in Bangalore, IN.nih.gov |

| N-methyl-1,4-oxazepan-7-one (OxPMe) | TBD/TU | Benzyl Alcohol (BnOH) | Well-defined, water-soluble poly(ester amide). | researchgate.netnih.gov |

Nuclear Magnetic Resonance (NMR) studies suggest that the polymerization of N-acylated 1,4-oxazepan-7-ones, when catalyzed by a dual system like TBD and thiourea (TU), proceeds via a hydrogen bonding bifunctional activation mechanism. Current time information in Bangalore, IN.researchgate.netnih.gov This mechanism is a cornerstone of modern organocatalytic ROP. mdpi.com

In this cooperative catalytic cycle, the two catalysts perform distinct but synergistic roles:

Monomer Activation : The thiourea component, acting as a hydrogen-bond donor, activates the monomer. It is proposed that the thiourea's N-H groups form hydrogen bonds with the carbonyl oxygen of the this compound ring, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com

Initiator Activation : Concurrently, the basic component, such as TBD, acts as a hydrogen-bond acceptor. It deprotonates the initiator (e.g., benzyl alcohol), increasing its nucleophilicity. mdpi.com

This dual activation facilitates a controlled ring-opening of the monomer by the activated initiator, leading to the propagation of the polymer chain. mdpi.com The mild conditions and high selectivity of this mechanism are key to producing polymers with low dispersity and high end-group fidelity. mdpi.com

The thermodynamics of any polymerization are governed by the Gibbs free energy change (ΔGp), which is a function of enthalpy (ΔHp) and entropy (ΔSp) of polymerization. wiley-vch.de For a polymerization to be favorable, ΔGp must be negative. In ring-opening polymerization, the primary driving force is the release of ring strain, which contributes to a negative (exothermic) enthalpy change. wiley-vch.delibretexts.org The conversion of many individual monomer molecules into a single polymer chain results in a loss of translational degrees of freedom, making the entropy change (ΔSp) negative and thus unfavorable. wiley-vch.delibretexts.org

Polymerization is only possible when the favorable enthalpic contribution outweighs the unfavorable entropic term. wiley-vch.de This relationship gives rise to the concept of a ceiling temperature (Tc), the temperature above which polymerization is no longer thermodynamically favorable. libretexts.org

The propagation of the polymerization of this compound derivatives under the organocatalytic conditions described follows a chain-growth mechanism. This is evidenced by the observed controlled/living characteristics, where polymer chains grow from a fixed number of initiator sites, leading to a linear increase in molecular weight with monomer conversion and narrow molecular weight distributions. wiley-vch.de This contrasts with step-growth polymerization, where monomers and oligomers react with each other, typically leading to a slower build-up of high molecular weight polymer and broader dispersities.

Furthermore, the propagation can be classified as an activated monomer mechanism. As detailed in the bifunctional activation model (Section 4.1.2), the catalyst (thiourea) directly interacts with and "activates" the monomer, making it more susceptible to attack by the initiator. mdpi.com The chain end, which is an alcohol, is deprotonated by the base catalyst to become a more potent nucleophile that attacks the activated monomer, propagating the chain. This cycle repeats, with a new monomer being activated and added to the growing chain end in each step.

Thermodynamic Considerations in Polymerization

Cyclization Reaction Mechanisms

The formation of the seven-membered 1,4-oxazepane (B1358080) ring is a synthetic challenge due to unfavorable entropic and transannular strain factors associated with medium-sized rings.

The synthesis of the this compound skeleton can be achieved through intramolecular cyclization. One reported metal-free method involves the cycloaddition of δ-hydroxy enones with α-halohydroxamates. researchgate.net The proposed mechanism for this transformation proceeds through two key steps:

An initial addition of the hydroxyl group from the δ-hydroxy enone to an azaoxyallyl cation, which is generated in situ from the α-halohydroxamate.

A subsequent, highly diastereoselective intramolecular aza-Michael-type trapping . This ring-closing step forms the seven-membered this compound core. researchgate.net

Other studies on related isomers, such as 1,4-oxazepane-2,5-diones, highlight the difficulty of these cyclizations. The synthesis of these structures often requires the use of removable N-protecting groups on linear amino acid precursors to facilitate the ring-closure reaction. researchgate.net Attempts to synthesize the 1,4-oxazepan-5-one (B88573) isomer via an intramolecular oxa-Michael addition from linear precursors have been reported to be problematic and unsuccessful, underscoring the synthetic challenges. These findings collectively indicate that intramolecular cyclization is a viable, though often challenging, pathway to the 1,4-oxazepane core, with the specific success being highly dependent on the precursor structure and reaction strategy.

Intermolecular and Intramolecular Cyclization Pathways

Studies on Related Isomerization Processes

Direct and extensive mechanistic studies on the isomerization of the parent this compound compound are not widely available in the current scientific literature. However, based on the structural features of the molecule—a seven-membered heterocyclic lactam—and by drawing analogies with related compounds, several potential isomerization processes can be postulated.

One plausible isomerization is ring-chain tautomerism. byjus.comacs.orgnih.gov This phenomenon involves an equilibrium between a cyclic structure and an open-chain isomer. For this compound, this would constitute an equilibrium between the cyclic lactam form and an open-chain 3-(2-aminoethoxy)propanoic acid derivative. This type of isomerization is well-documented for other heterocyclic systems, including certain sugars and drugs like warfarin. nih.gov The driving force for such an equilibrium depends on the relative stabilities of the ring and chain forms, which can be influenced by solvent, pH, and temperature.

Furthermore, for chiral derivatives of this compound, particularly those with a substituent at the C3 position, racemization may occur through a ring-opening and ring-closing mechanism. Studies on structurally related 3-hydroxy-1,4-benzodiazepines, such as oxazepam, have shown that racemization can proceed via ring-chain tautomerism. rsc.orgresearchgate.netcardiff.ac.uk In this proposed mechanism, an intramolecular proton transfer initiates the cleavage of the C3-N4 bond, leading to an achiral aldehyde intermediate. Subsequent ring closure can occur from either face of the aldehyde, leading to the formation of both enantiomers and thus racemization. rsc.org While not experimentally verified for this compound, this pathway represents a chemically reasonable mechanism for the loss of stereochemical integrity in chiral analogues.

Another potential isomerization involves the transfer of a functional group. In a study on imidazole-fused 1,4-benzoxazepines, an unexpected O-to-N transfer of a propargyl group was observed under basic conditions. acs.org This process, which represents a skeletal isomerization, was found to proceed through an intermolecular nucleophilic substitution followed by a series of cyclizations and rearrangements. This highlights that under certain conditions, complex isomerization pathways can be accessible for related oxazepine scaffolds.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for the electronic structure calculation of molecules, offering a balance between accuracy and computational cost. scispace.commpg.de It is widely applied to understand the fundamental chemical nature of organic compounds like 1,4-Oxazepan-3-one.

The initial step in the theoretical study of a molecule involves optimizing its geometry to find the lowest energy conformation. For this compound, this is achieved by employing DFT methods, often with hybrid functionals like B3LYP, in conjunction with a suitable basis set such as 6-311G(d,p). mdpi.comsapub.org This process calculates the most stable three-dimensional arrangement of atoms by minimizing the forces on each atom. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

The electronic structure of this compound is described by the distribution of electrons within the molecule. DFT calculations provide a detailed picture of this distribution, which is fundamental to all of the molecule's chemical and physical properties. scispace.com Various computational descriptors for this compound have been calculated and are available through public databases.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₅H₉NO₂ | PubChem nih.gov |

| Molecular Weight | 115.13 g/mol | PubChem nih.gov |

| XLogP3-AA | -0.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 0 | ChemScene chemscene.com |

| Topological Polar Surface Area | 38.3 Ų | PubChem nih.gov |

| Monoisotopic Mass | 115.063328530 Da | PubChem nih.gov |

DFT calculations are instrumental in elucidating reaction mechanisms. researchgate.net For this compound, this could involve modeling its synthesis or potential degradation pathways. By mapping the potential energy surface of a reaction, researchers can identify transition states, which are the highest energy points along a reaction coordinate.

The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. DFT can be used to calculate these energy barriers, providing a quantitative understanding of the reaction kinetics. wustl.edu For instance, the mechanism of racemization for the related 1,4-benzodiazepine (B1214927), oxazepam, has been successfully studied using DFT, demonstrating the power of this approach to model complex chemical transformations in similar heterocyclic systems. researchgate.netresearchgate.net

From a single DFT calculation, a wealth of molecular properties can be derived. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ajchem-a.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. eurjchem.com

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. elsevier.com For this compound, an MEP map would show regions of negative potential (in red) around the electronegative oxygen and nitrogen atoms, indicating likely sites for electrophilic attack. Regions of positive potential (in blue) would be found around the hydrogen atoms, particularly the N-H proton, identifying sites susceptible to nucleophilic attack. sapub.orgajchem-a.com

This compound, being a lactam, can theoretically exist in tautomeric forms, primarily the amide (keto) form and the imidic acid (enol) form. Tautomers are isomers that differ only in the position of a proton and a double bond. The relative stability of these forms governs their equilibrium concentrations. unifr.ch

DFT calculations can be employed to determine the total electronic energies of each tautomer. orientjchem.org By comparing the energies of the optimized geometries of the keto and enol forms of this compound, it is possible to predict which tautomer is more stable and by how much energy. nih.gov Such studies on similar heterocyclic systems have shown that the keto form is often more stable, but the equilibrium can be influenced by factors such as solvent effects. orientjchem.org

Analysis of Molecular Properties (e.g., molecular orbitals, electrostatic potentials)

Advanced Computational Analyses

While DFT is a versatile tool, other computational methods offer different levels of theory and can provide complementary insights or higher accuracy for specific properties.

Wave function-based methods, such as Hartree-Fock (HF) theory and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide an alternative to DFT. nih.gov These methods are derived directly from an approximation to the Schrödinger equation and are based on the many-electron wave function, a mathematical function that describes the quantum state of all electrons in the system. libretexts.orgresearchgate.net

While computationally more demanding than DFT, wave function-based methods can be valuable for validating DFT results or for studying systems where standard DFT functionals may be less reliable. eurjchem.com They can provide highly accurate calculations of electronic energies and molecular properties. The wave function itself does not have a direct physical interpretation but its square modulus represents the probability density of finding electrons in a particular region of space. chemreach.science These methods are fundamental to quantum chemistry and offer a rigorous framework for studying the properties of molecules like this compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for defining atomic properties and chemical bonds based on the topology of the observable electron density distribution. dockingserver.comwikipedia.org Developed by Richard Bader and his group, QTAIM partitions a molecule into distinct atomic basins, which are regions of space where all gradient paths of the electron density terminate at a single nucleus. wikipedia.orgamercrystalassn.org This approach allows for the quantum mechanical definition of an atom within a molecule and the characterization of the interactions between them. amercrystalassn.orgresearchgate.net

The analysis of intermolecular interactions using QTAIM relies on identifying critical points in the electron density. acs.org A bond critical point (BCP) located on a bond path between two atoms is indicative of an interaction. acs.org The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. acs.org For instance, the presence of a BCP between a hydrogen atom of one molecule and an electronegative atom (like oxygen or nitrogen) of another is the topological signature of a hydrogen bond.

For this compound, QTAIM analysis can be employed to characterize its intermolecular interactions with biological targets or other molecules. By calculating the electron density of a complex involving this compound, one could identify BCPs corresponding to hydrogen bonds, van der Waals contacts, or other non-covalent interactions. The values of the topological parameters at these points would reveal the strength and type of these crucial interactions, providing a detailed picture of the molecule's binding capabilities.

Table 1: Key QTAIM Topological Parameters for Interaction Analysis

| Parameter | Symbol | Significance in Intermolecular Interactions |

| Electron Density | ρ(r) | The value at the bond critical point correlates with the strength of the interaction. Higher values suggest stronger bonds. |

| Laplacian of Electron Density | ∇²ρ(r) | Indicates whether charge is locally concentrated (∇²ρ(r) < 0, shared-shell/covalent interactions) or depleted (∇²ρ(r) > 0, closed-shell/ionic, hydrogen bonds, van der Waals interactions). |

| Total Electron Energy Density | H(r) | The sign of H(r) at the BCP helps distinguish between different types of interactions. A negative value suggests a degree of covalent character, often seen in strong hydrogen bonds. |

| Bond Path | - | A line of maximum electron density linking two nuclei. Its presence signifies an interaction and defines the molecular graph. amercrystalassn.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular wave function into a localized form that aligns with the chemist's intuitive Lewis structure of bonds and lone pairs. uni-muenchen.de This method is particularly powerful for analyzing intermolecular interactions, which are described within the NBO framework as donor-acceptor or charge-transfer phenomena. taylorandfrancis.comuba.ar

The analysis involves examining all possible interactions between filled (donor) Lewis-type NBOs (such as bonds or lone pairs) and empty (acceptor) non-Lewis NBOs (typically antibonding orbitals). uni-muenchen.descirp.org The energetic significance of these interactions is calculated using second-order perturbation theory. uni-muenchen.descirp.org This "stabilization energy," E(2), quantifies the delocalization of electron density from a filled donor orbital to an empty acceptor orbital, which is the essence of a stabilizing non-covalent interaction. taylorandfrancis.comresearchgate.net

In the context of this compound, the molecule possesses potential electron donor sites, namely the lone pair orbitals on the ether oxygen, the carbonyl oxygen, and the nitrogen atom. It also has various antibonding orbitals (e.g., σ) that can act as electron acceptors. When interacting with another molecule, such as a biological receptor, NBO analysis can identify the key donor-acceptor interactions. For example, a strong E(2) value for an interaction between a lone pair (LP) on one of the oxygen atoms of this compound and an antibonding orbital (σ) of a hydrogen bond donor on a receptor would quantify the strength of that specific hydrogen bond. researchgate.net

Table 2: Conceptual Steps in NBO Analysis of Intermolecular Interactions

| Step | Description | Example for this compound |

| 1. Lewis Structure Identification | The NBO algorithm identifies the optimal, localized Lewis structure, including bonds and lone pairs. | Identifies C-C, C-H, C-O, C-N bonds, and lone pairs on the O and N atoms. |

| 2. Donor-Acceptor Analysis | It systematically searches for interactions between filled "donor" NBOs and empty "acceptor" NBOs. | An NBO donor could be the lone pair on the carbonyl oxygen (LP(O)). An NBO acceptor could be an empty antibonding orbital (σ) of a nearby molecule. |

| 3. Perturbative Energy Calculation | The stabilization energy E(2) for each donor-acceptor interaction is calculated. | A high E(2) value for the interaction LP(O) → σ(H-N) would indicate a strong hydrogen bond. |

| 4. Interaction Characterization | The sum and individual E(2) values are used to describe the nature and hierarchy of intermolecular forces. | Allows for ranking the importance of different hydrogen bonds and other weak interactions. |

In Silico Molecular Studies (e.g., ligand preparation, molecular docking in binding site investigation)

In silico molecular studies, particularly molecular docking, are indispensable tools in modern drug discovery and chemical biology for predicting how a small molecule (ligand) might bind to a macromolecular target, such as a protein. nih.govresearchgate.net These computational methods predict the preferred orientation of a ligand within a binding site and estimate the strength of the interaction, typically as a binding affinity or docking score. researchgate.netnih.gov

The process begins with ligand preparation . This involves generating a 3D structure of the molecule, which can be done from a 2D drawing or a SMILES string. researchgate.netreadthedocs.io This initial structure is then typically subjected to energy minimization to find a low-energy, stable conformation. researchgate.net It is also crucial to assign correct partial charges and define rotatable bonds. researchgate.netucsf.edu

Once the ligand and target receptor are prepared, molecular docking is performed. An algorithm systematically samples numerous possible conformations of the ligand within the receptor's binding site, scoring each pose based on a function that approximates binding free energy. researchgate.net The results provide insights into the binding mode, key interactions (like hydrogen bonds and hydrophobic contacts), and a ranked list of potential binding affinities. nih.gov

While specific docking studies for the parent this compound are not detailed in the literature, studies on its derivatives illustrate the application of this methodology. Oxazepane-containing compounds have been investigated computationally for various biological activities. researchgate.netbohrium.comresearchgate.net For example, derivatives have been docked into protein targets to explore potential as anti-inflammatory or antimicrobial agents. bohrium.com These studies help rationalize observed biological activity and guide the synthesis of more potent analogs.

Table 3: Examples of Molecular Docking Studies on Oxazepane Derivatives

| Compound/Derivative Class | Target Protein | Reported Binding Affinity / Score (kcal/mol) | Investigated For |

| Oxazepane Sulfonamides | Not specified | Not specified | Anti-inflammatory and antimicrobial activity bohrium.com |

| 1,3-Oxazepane Derivatives | Bacterial Proteins | Not specified | Antibacterial and antioxidant activity researchgate.net |

| 3-chloro-2-fluoro-4-methyl-N-[(1,4-oxazepan-2-yl)...]ethan-1-one | ACE2 | -7.9 | Not specified chemrxiv.org |

| Oxazepane amidoacetonitrile derivatives | Dipeptidyl peptidase I (DPPI) | Not specified | Treatment of neutrophil inflammatory diseases researchgate.net |

Polymeric and Material Science Applications

Synthesis of Poly(ester amide)s from 1,4-Oxazepan-7-ones

The ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-one monomers is a key method for synthesizing a class of polymers known as poly(ester amide)s (PEAs). nih.govacs.orgacs.orgacs.org These monomers are typically produced from N-acylated-4-piperidones through a Baeyer-Villiger oxidation reaction. nih.govacs.orgacs.orgacs.org The ROP of these monomers can be conducted using an organocatalytic system, for instance, a binary system of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and thiourea (B124793) (TU), with benzyl (B1604629) alcohol as an initiator. nih.govacs.orgacs.orgacs.org This method has been shown to have a controlled and living character, allowing for the synthesis of well-defined PEAs. nih.govacs.orgacs.orgacs.org

The reactivity of the N-acylated-1,4-oxazepan-7-one monomers in the ROP process is highly dependent on the N-acylated substituent. nih.govacs.orgacs.orgacs.org The observed order of reactivity is OxPPh > OxPMe > OxPPr > OxPBn. nih.govacs.orgacs.orgacs.org The polymerization mechanism is believed to follow a hydrogen bonding bifunctional activation pathway. nih.govacs.orgacs.orgacs.org The resulting poly(N-acylated-1,4-oxazepan-7-one)s (POxPs) represent a new family of PEAs that possess a lateral carbonyl group, a structural feature similar to that of poly(2-oxazoline)s. acs.org

Development of Biodegradable Polymer Alternatives

A significant driver for the research into poly(ester amide)s derived from 1,4-oxazepan-7-ones is the development of biodegradable alternatives to existing polymers. nih.govacs.orgacs.orgsmolecule.com The incorporation of ester groups into the polymer backbone imparts hydrolytic sensitivity, which can lead to the degradation of the entire polymer under certain conditions. justia.com This is a key advantage over non-biodegradable polymers like poly(2-oxazoline)s. ugent.be

Research has shown that poly(N-acylated-1,4-oxazepan-7-one)s are indeed biodegradable. nih.govacs.orgacs.org For instance, the water-soluble POxPMe was found to degrade significantly faster than polycaprolactone (B3415563) (PCL) in an aqueous phosphate (B84403) buffer saline solution at pH 7.4. nih.govacs.orgacs.org This characteristic positions these PEAs as promising candidates for applications where degradation is a desirable feature, such as in eco-friendly packaging. vulcanchem.com The versatility of these polymers is further enhanced by the potential for copolymerization with other compounds like lactide, glycolide, and δ-caprolactone to create a range of biodegradable polymers. google.com

Potential as Alternatives to Poly(2-oxazoline)s

Poly(2-oxazoline)s (POZ) are a class of polymers with a wide range of applications, particularly in the biomedical field. researchgate.net However, a major limitation of POZ is their non-biodegradability. ugent.be The poly(ester amide)s synthesized from N-acylated-1,4-oxazepan-7-ones are considered potential biodegradable alternatives to POZ. nih.govacs.orgacs.orgacs.orgsmolecule.com This is due to the structural similarity of having a lateral carbonyl group, while also incorporating degradable ester linkages in the polymer backbone. acs.orgugent.be

These novel PEAs can be considered as alternating poly(ester-co-oxazolines). justia.com The introduction of these ester groups is a strategic approach to impart biodegradability to polymers that mimic the properties of POZ. acs.org This makes them highly attractive for biomedical applications where the polymer needs to be eliminated from the body after its function is complete. researchgate.net

Formation of Poly(amine-co-ester)s

Another important class of polymers derived from a 1,4-oxazepan-3-one derivative is poly(amine-co-ester)s. These are synthesized through the binary organocatalytic ring-opening polymerization (ROP) of N-Boc-1,4-oxazepan-7-one (OxPBoc). acs.orgacs.org This method provides a versatile route to generate metal-free poly(amine-co-ester)s. acs.orgacs.org

Optimization studies have shown that a binary catalyst system of t-Bu-P4/TU1 leads to a fast and controlled/living ROP, allowing for the formation of well-defined poly(amine-co-ester)s with high molecular weights and narrow dispersity. acs.orgacs.org Well-defined diblock copolymers based on poly(N-Boc-1,4-oxazepan-7-one) have also been successfully synthesized using either hydrophilic poly(ethylene glycol) (PEG) or hydrophobic polycaprolactone (PCL) as macroinitiators. acs.orgacs.org

Generation of Biodegradable Polycationic Homo/Block Copolymers

The poly(amine-co-ester)s synthesized from OxPBoc can be transformed into biodegradable polycationic polymers. acs.orgacs.org By treating the N-Boc protected polymer with trifluoroacetic acid, the Boc protecting group is removed, resulting in a water-soluble polycationic homopolymer. acs.orgacs.org Similarly, hydrophilic and amphiphilic polycationic diblock copolymers can be obtained from the deprotection of the corresponding PEG-based and PCL-based diblock copolymers. acs.orgacs.org The presence of amines in the polymer backbone is a desirable feature for certain applications, potentially reducing cytotoxicity compared to polymers with amine moieties in the side chains. acs.org

Investigation of Self-Assembly into Nanostructures

A fascinating aspect of the polycationic block copolymers derived from 1,4-oxazepan-7-one (B12977673) is their ability to self-assemble into nanostructures in aqueous solutions. acs.orgacs.org This behavior is driven by the amphiphilic nature of the block copolymers. frontiersin.org

Dynamic light scattering (DLS) and transmission electron microscopy (TEM) analyses have revealed that both hydrophilic and amphiphilic polycationic copolymers spontaneously self-assemble. acs.orgacs.org The morphology of the resulting nanostructures is dependent on the nature of the blocks. The hydrophilic block copolymer was observed to form spherical nanoparticles, while the amphiphilic block copolymer formed rod-shaped nanoparticles. acs.orgacs.org This ability to form distinct nanostructures opens up possibilities for applications in areas such as therapeutic delivery. frontiersin.org

Advanced Polymer Characterization Techniques for Material Properties

A comprehensive understanding of the material properties of polymers derived from 1,4-oxazepan-7-ones is crucial for their application. A suite of advanced characterization techniques is employed to determine their structural and thermal properties. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), and Size Exclusion Chromatography (SEC). nih.govacs.orgacs.orgacs.org

A key thermal property investigated for these polymers is the glass transition temperature (Tg), which is determined using Differential Scanning Calorimetry (DSC). nih.govacs.orgacs.orgacs.orgjustia.com The Tg is a critical parameter as it defines the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Research has shown that all poly(N-acylated-1,4-oxazepan-7-one) (POxP) polymers are amorphous and exhibit different glass transition temperatures depending on the N-acylated substituent. nih.govacs.orgacs.orgresearchgate.netresearchgate.net The Tg values for these polymers have been reported to range from -2.90 °C to 43.75 °C. nih.govacs.orgacs.orgresearchgate.netresearchgate.net This tunability of the glass transition temperature, achieved by varying the side chain, allows for the tailoring of the polymer's mechanical properties for specific applications. vulcanchem.com For comparison, other poly(ester amide)s have been reported with much higher glass transition temperatures, between 166 and 256°C. researchgate.net

Table 1: Glass Transition Temperatures (Tg) of Poly(N-acylated-1,4-oxazepan-7-one)s

| N-acylated Substituent | Glass Transition Temperature (Tg) |

|---|---|

| - | Ranges from -2.90 to 43.75 °C |

Medicinal Chemistry and Pharmacological Relevance of Oxazepane Scaffolds

1,4-Oxazepan-3-one as a Core Heterocyclic Scaffold in Drug Discovery

The this compound structure is a seven-membered heterocyclic ring containing an oxygen atom at position 1, a nitrogen atom at position 4, and a carbonyl group at position 3. nih.gov This scaffold is of significant interest in medicinal chemistry as it provides a three-dimensional framework that can be functionalized to interact with various biological targets. vulcanchem.comvulcanchem.com The presence of both hydrogen bond donors and acceptors, along with its conformational flexibility, makes the this compound core a valuable starting point for the design of novel therapeutic agents. vulcanchem.comacs.org

The concept of a "scaffold" is central to modern drug discovery, representing the core structure of a molecule from which a library of derivatives can be generated and tested for biological activity. lifechemicals.com The this compound scaffold serves as a versatile building block for creating diverse chemical libraries aimed at identifying new drug candidates with improved efficacy and safety profiles. vulcanchem.comlookchem.com Its unique architecture allows for the spatial arrangement of various substituents, influencing properties like binding affinity, selectivity, and pharmacokinetics. vulcanchem.comacs.org

Synthesis and Exploration of Bioactive Oxazepane Derivatives

The synthesis of derivatives based on the this compound scaffold is a key area of research in medicinal chemistry. researchgate.net A common synthetic route involves the cyclization of open-chain precursors, such as N-substituted amino alcohols, with appropriate reagents. researchgate.net For instance, the reaction of Schiff bases with anhydrides like succinic or phthalic anhydride (B1165640) can yield oxazepine structures. biojournals.us Another approach involves the intramolecular cyclization of N-propargylic β-enaminones. researchgate.net These synthetic strategies allow for the introduction of a wide variety of substituents at different positions of the oxazepane ring, leading to a diverse range of compounds for biological evaluation. researchgate.netrsc.org

The exploration of these derivatives has revealed a broad spectrum of pharmacological activities. researchgate.netbiojournals.us Depending on the nature and position of the substituents, this compound derivatives have shown potential as enzyme inhibitors, modulators of protein-protein interactions, and agents targeting the central nervous system. google.comnih.gov The structural diversity achievable from this scaffold makes it a rich source for hit and lead discovery in various therapeutic areas. researchgate.net

Development of Enzyme Inhibitors

The this compound scaffold has been successfully employed in the development of various enzyme inhibitors. researchgate.net Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing a crucial role in the treatment of numerous diseases. ucl.ac.uk The structural features of this compound derivatives allow them to fit into the active sites of specific enzymes, blocking the access of the natural substrate and thereby inhibiting the enzyme's function.

For example, derivatives of oxazepine have been investigated as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. Computational docking studies have suggested that these compounds can have a high binding affinity for the acetylcholinesterase enzyme. Furthermore, research has explored oxazepine derivatives as inhibitors of other enzymes, including monoamine oxidase (MAO), which is a target for antidepressant drugs, and nitric oxide synthases (NOS), which are involved in various physiological and pathological processes. nih.govmdpi.comresearchgate.net The development of potent and selective enzyme inhibitors based on the this compound scaffold remains an active area of research.

Table 1: Examples of this compound Derivatives as Enzyme Inhibitors

| Derivative Class | Target Enzyme | Therapeutic Area |

| Oxazepine derivatives | Acetylcholinesterase | Alzheimer's Disease |

| 1,2,4-Oxadiazin-5(6H)-one derivatives | Monoamine Oxidase (MAO) | Depression, Parkinson's Disease mdpi.com |

| Imino oxazepane analogs | Nitric Oxide Synthase (NOS) | Various nih.govresearchgate.net |

| 2H-benzo[b] lookchem.comoxazin-3(4H)-one derivatives | Cyclin-dependent kinase 9 (CDK9) | Hematologic Malignancies nih.gov |

| Phenethyl benzo lookchem.comoxazine-3-ones | PI3Kγ | Inflammatory Diseases nih.gov |

Design of Pharmacophores for Protein-Protein Interaction Modulation (e.g., p53-MDM2 inhibition)

The modulation of protein-protein interactions (PPIs) is an emerging and challenging area in drug discovery. The this compound scaffold has been explored for its potential in designing pharmacophores that can disrupt these interactions. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

One notable example is the effort to inhibit the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. Overexpression of MDM2 can lead to the inactivation of p53, promoting tumor growth. Therefore, inhibitors of the p53-MDM2 interaction are being pursued as a novel cancer therapy. Research has focused on designing chiral 1,4-oxazepan-5-one (B88573) derivatives as pharmacophores to block the hydrophobic cleft on MDM2 where p53 binds. Although synthesis of the final seven-membered ring proved challenging in some studies, the underlying principle of using the oxazepane scaffold to mimic key amino acid residues of p53 highlights its potential in this area.

General Pharmaceutical Utility of Oxazepine Systems

The broader class of oxazepine systems, including various isomers and their derivatives, possesses a wide range of pharmaceutical applications. researchgate.netbiojournals.us These seven-membered heterocyclic compounds have been investigated for their effects on the central nervous system, exhibiting activities such as anxiolytic, anticonvulsant, antidepressant, and antipsychotic properties. ontosight.aijapsonline.comresearchgate.net For instance, some oxazepine derivatives act on neurotransmitter systems like the GABA and glutamate (B1630785) pathways.

Beyond the central nervous system, oxazepine derivatives have demonstrated a variety of other biological activities, including anti-inflammatory, analgesic, antimicrobial, and antiviral effects. researchgate.netbiojournals.usjapsonline.comresearchgate.net The versatility of the oxazepine ring system, which allows for the creation of a vast number of derivatives, continues to make it an attractive scaffold in the search for new and improved therapeutic agents for a wide array of diseases. researchgate.netresearchgate.net

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of the 1,4-oxazepan-3-one core remains a key area of research, with a growing emphasis on sustainable and efficient methods. Traditional synthetic routes often face challenges such as low yields and the need for harsh reaction conditions. researchgate.net Future research is increasingly directed towards greener and more atom-economical approaches.

One promising strategy involves the base-promoted formal (4+3)-annulation of δ-hydroxy enones with α-halohydroxamates. researchgate.net This method allows for the metal-free synthesis of this compound derivatives. The use of a fluorinated solvent like trifluorotoluene has been shown to be crucial for achieving high yields in these reactions. researchgate.net Another innovative and sustainable approach is the organocatalytic ring-opening polymerization (ROP) of N-acylated-1,4-oxazepan-7-one monomers. nih.govacs.orgacs.org This method not only provides access to the oxazepanone structure but also opens pathways to novel biodegradable poly(ester amide)s. nih.govacs.orgacs.org

Biocatalysis represents another frontier in the sustainable synthesis of this compound and its derivatives. While specific examples for this exact scaffold are still emerging, the use of enzymes in the synthesis of related heterocyclic compounds is well-documented and suggests a promising future direction. smolecule.com

| Synthetic Method | Key Features | Catalyst/Reagents | Sustainability Aspect |

| Base-Promoted (4+3) Annulation | Metal-free synthesis of this compound derivatives. researchgate.net | Cs₂CO₃, α-halohydroxamates, δ-hydroxy enones. researchgate.net | Avoids the use of heavy metal catalysts. researchgate.net |

| Organocatalytic ROP | Produces poly(ester amide)s from N-acylated-1,4-oxazepan-7-one monomers. nih.govacs.orgacs.org | TBD/TU binary organocatalytic system. nih.gov | Utilizes metal-free catalysts. nih.gov |

| Intramolecular Reductive Etherification | Stereoselective synthesis of substituted 1,4-oxazepane (B1358080) derivatives. | Not specified. | Offers high stereoselectivity. |

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing methods and developing new ones. Future research will likely focus on detailed mechanistic investigations, including kinetic studies and the spectroscopic identification of reaction intermediates. nih.gov

For instance, in the base-promoted (4+3) annulation, the proposed mechanism involves the in-situ generation of an azaoxyallyl cation, followed by the addition of a hydroxyl group and an intramolecular aza-Michael-type trapping. researchgate.net However, a more detailed kinetic and computational analysis could provide deeper insights into the transition states and intermediates involved. Similarly, in the organocatalytic ROP of N-acylated-1,4-oxazepan-7-ones, it is suggested that the reaction follows a hydrogen bonding bifunctional activation mechanism, but further spectroscopic and computational studies are needed to fully elucidate this pathway. nih.gov Advanced techniques such as in-situ infrared spectroscopy and mass spectrometry can be invaluable in identifying and characterizing transient intermediates in these complex reactions. nih.govresearchgate.net

Exploration of Expanded Application Domains

While the direct applications of the parent this compound are still under-explored, its derivatives have shown significant promise in medicinal chemistry and materials science. Future research is expected to build upon these findings to explore new and expanded application domains.

In medicinal chemistry, derivatives of the 1,4-oxazepane scaffold have been investigated for a range of biological activities. For example, some derivatives have been studied as potential inhibitors of the MDM2-p53 interaction, which is a key target in cancer therapy. researchgate.net Others have shown potential antimicrobial properties. researchgate.net The 1,4-oxazepane ring is considered a versatile scaffold in drug discovery and has been incorporated into molecules designed to modulate monoamine reuptake, with potential applications as antidepressants and anxiolytics. google.com

In the realm of materials science, N-acylated-1,4-oxazepan-7-ones are being explored as monomers for the synthesis of biodegradable poly(ester amide)s. nih.govacs.orgacs.org These polymers are considered potential alternatives to poly(2-oxazoline)s and could have applications in medical devices and drug delivery systems. nih.govgoogle.com Nitric oxide-releasing biodegradable polymers derived from nih.govsmolecule.com oxazepan-7-one have also been proposed for use in implantable medical devices and coatings to prevent conditions like restenosis. google.com

| Application Domain | Specific Example/Target | Potential Use |

| Medicinal Chemistry | MDM2 Inhibitors researchgate.net | Anticancer agents researchgate.net |

| Monoamine reuptake modulation google.com | Antidepressants, anxiolytics google.com | |

| Antimicrobial agents researchgate.net | Treatment of bacterial and fungal infections researchgate.net | |

| Materials Science | Biodegradable poly(ester amide)s nih.govacs.orgacs.org | Drug delivery, tissue engineering nih.gov |

| Nitric oxide-releasing polymers google.com | Coatings for medical devices google.com |

Advanced Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is poised to accelerate the discovery and development of novel this compound derivatives with tailored properties. nih.gov Future research will increasingly rely on this integrated approach to guide synthetic efforts and predict biological activities.

Computational tools such as Density Functional Theory (DFT) can be employed to study the conformation and reactivity of the this compound ring system and to elucidate reaction mechanisms by calculating the energies of transition states and intermediates. nih.gov Molecular docking studies can be used to predict the binding modes of this compound derivatives with biological targets, such as enzymes and receptors, thereby guiding the design of more potent and selective drug candidates. researchgate.netdovepress.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound derivatives with their biological activities. nih.govresearchgate.net These models can then be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov The integration of these in silico methods with high-throughput experimental screening will undoubtedly streamline the process of identifying new applications for the this compound scaffold. nih.gov

Q & A

Q. What ethical and statistical standards govern this compound research involving human-derived samples?

- Methodology : Adopt Institutional Review Board (IRB)-approved protocols for sample collection, ensuring informed consent and anonymization. Use power analysis to determine sample size adequacy. Report confidence intervals and effect sizes to contextualize findings, avoiding data manipulation per EPA’s Analytical Integrity Guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.